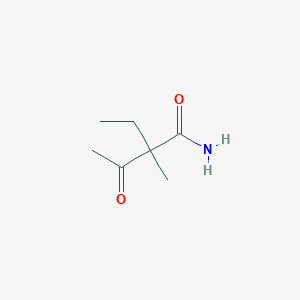

2-Ethyl-2-methylacetoacetamide

Description

2-Ethyl-2-methylacetoacetamide is a branched alkyl-substituted acetoacetamide derivative. The molecule consists of a central acetamide backbone (CH₃CONH₂) modified with ethyl (-CH₂CH₃) and methyl (-CH₃) groups at the alpha-carbon position. This substitution pattern introduces steric hindrance and influences physicochemical properties such as solubility, boiling point, and reactivity. Acetoacetamides are typically intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their keto-enol tautomerism and nucleophilic reactivity .

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-ethyl-2-methyl-3-oxobutanamide |

InChI |

InChI=1S/C7H13NO2/c1-4-7(3,5(2)9)6(8)10/h4H2,1-3H3,(H2,8,10) |

InChI Key |

KHSVWMWWGQUWRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)C)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethyl-2-methylacetoacetamide to structurally related compounds based on functional groups, substituents, and applications.

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Molecular Formula : C₅H₇N₃O₂

- Key Features: Contains a cyano (-CN) group and a methylamino carbonyl (-NHCOCH₃) substituent.

- Comparison: Reactivity: The cyano group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the ethyl/methyl substituents in the target compound. Toxicity: Limited toxicological data are available for this compound, a common issue for understudied acetamide derivatives .

- Applications : Likely used in specialty chemical synthesis, whereas 2-Ethyl-2-methylacetoacetamide may favor bulk applications due to simpler substituents.

Ethyl 2-phenylacetoacetate

- Molecular Formula : C₁₂H₁₄O₃

- Key Features : An ester derivative with a phenyl (-C₆H₅) group and ethyl ester (-COOCH₂CH₃).

- Comparison :

- Stability : The ester group is more prone to hydrolysis than the amide group in 2-Ethyl-2-methylacetoacetamide, limiting its use in aqueous environments.

- Applications : Widely used as a precursor for phenyl-containing heterocycles (e.g., chromones), whereas the target compound’s amide group may facilitate peptide coupling reactions .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- Molecular Formula : C₁₄H₂₂N₂O

- Key Features: Incorporates a diethylaminoethyl (-CH₂CH₂N(CH₂CH₃)₂) side chain.

- Comparison: Basicity: The tertiary amine group confers water solubility in acidic conditions, unlike the non-ionic 2-Ethyl-2-methylacetoacetamide. Bioactivity: Such substituents are common in drug candidates (e.g., local anesthetics), suggesting divergent applications compared to the target compound’s synthetic utility .

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate

- Molecular Formula : C₁₄H₁₆O₃

- Key Features : Contains a chromene ring system fused with an ethyl ester.

- Comparison: Aromaticity: The chromene moiety enables UV absorption and fluorescence, properties absent in 2-Ethyl-2-methylacetoacetamide. Applications: Likely used in dyes or sensors, contrasting with the target compound’s role in non-optical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.